molecular formula C6H6N2O2 B183937 Methyl pyrimidine-5-carboxylate CAS No. 34253-01-5

Methyl pyrimidine-5-carboxylate

Cat. No.: B183937
CAS No.: 34253-01-5
M. Wt: 138.12 g/mol
InChI Key: XMVNUAHPLDBEJH-UHFFFAOYSA-N
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Description

Methyl pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the cyclization of appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are sometimes employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield pyrimidine-5-methanol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring. For example, the reaction with alkyl halides can introduce alkyl groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine-5-carboxylic acid

    Reduction: Pyrimidine-5-methanol

    Substitution: Various alkylated or arylated pyrimidine derivatives

Scientific Research Applications

Methyl pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Agriculture: this compound derivatives are explored for their potential as herbicides and fungicides.

    Material Science: The compound is investigated for its role in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of specific enzymes involved in viral replication can result in antiviral activity.

Comparison with Similar Compounds

Methyl pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl ester group.

    Pyrimidine-5-methanol: Reduction product of this compound.

    Pyrimidine-5-carboxamide: Contains an amide group instead of an ester group.

Uniqueness

This compound is unique due to its specific functional group (methyl ester) and its versatility in undergoing various chemical reactions. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials.

Properties

IUPAC Name

methyl pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNUAHPLDBEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878878
Record name 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34253-01-5
Record name Methyl pyrimidine-5-carboxylate
Source ChemIDplus
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Record name 34253-01-5
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Record name 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pyrimidine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL PYRIMIDINE-5-CARBOXYLATE
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Synthesis routes and methods

Procedure details

Crude pyrimidine-5-carboxylic acid (2.4 g, 19.38 mmol) was suspended in 100 ml methanol in a round bottom flask fitted with a reflux condenser, drying tube, and a dropping funnel, and 2.8 ml thionyl chloride was added dropwise with stirring. The suspension was stirred and refluxed overnight; then cooled to room temperature and the solvents evaporated in vacuo. Ice cold water (50 ml) was added, basified to pH 8 (sat. NaHCO3), and extracted with chloroform (3×50 ml). The organics were dried (MgSO4), filtered and evaporated in vacuo to yield 2.07 g crude yellow crystals (77%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate synthesized?

A1: This compound is synthesized through the condensation of ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate. This reaction takes place in ethanol using sodium ethylate as a base. [, ]

Q2: What is the key structural feature of ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate that makes it valuable in organic synthesis?

A2: The ethyl carboxylate group at the 5-position of the pyrimidine ring is susceptible to nucleophilic attack. This allows for the replacement of the ethoxy group with a variety of nucleophiles, including hydrazine, ammonia, and various amines. [, ] This versatility enables the creation of a diverse library of 2-substituted pyrimidine derivatives.

Q3: What types of compounds have been synthesized using ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate as a starting material?

A3: Researchers have successfully used this compound to generate various 2-substituted pyrimidine derivatives, including 2-amino, 2-hydrazino, and 2-alkylamino pyrimidines. [] These modifications are achieved through reactions with ammonia, hydrazine, primary amines (such as methylamine, ethylamine, n-butylamine, benzylamine, and cyclohexylamine), respectively. []

  1. "Pyrimidine research; the action of amines and hydrazine on ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate."
  2. "Pyrimidine research; the action of amines and hydrazine on ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate."

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